molecular formula C16H13BrN2O3 B596131 6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one CAS No. 169043-96-3

6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one

Cat. No.: B596131
CAS No.: 169043-96-3
M. Wt: 361.195
InChI Key: IOAYCYCBNVGLOF-UHFFFAOYSA-N
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Description

6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one is a synthetically designed, brominated isoindolinone derivative that serves as a high-value chemical scaffold in medicinal chemistry and kinase research. Its core structure is based on the isatin (1H-indole-2,3-dione) pharmacophore, a privileged scaffold known for its diverse biological activities, particularly as an inhibitor of various protein kinases [https://pubmed.ncbi.nlm.nih.gov/12678787/]. The strategic incorporation of a bromine atom at the 4-position and a 1,3-benzodioxole group enhances its potential for molecular recognition and binding affinity, likely functioning as a ATP-competitive inhibitor. This compound is primarily investigated for its role in modulating kinase signaling pathways implicated in oncogenesis and inflammatory diseases. Researchers utilize this molecule as a key intermediate or a lead compound for the development of targeted therapeutics, exploring its effects on specific kinases such as the receptor tyrosine kinase (RTK) family or the JAK/STAT pathway. Its unique structure, combining electron-rich and hydrophobic domains, makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for novel drug discovery programs.

Properties

IUPAC Name

6-amino-2-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-5-10(18)4-11-12(13)7-19(16(11)20)6-9-1-2-14-15(3-9)22-8-21-14/h1-5H,6-8,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAYCYCBNVGLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2Br)N)C(=O)N1CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735334
Record name 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169043-96-3
Record name 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Brominated Phthalimide Derivatives

A common approach to isoindolinones involves cyclization of phthalimide precursors. For example, bromination of 4-nitrophthalic anhydride followed by reduction and cyclization could yield the 4-bromo-6-nitroisoindolin-1-one intermediate. Subsequent catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) would reduce the nitro group to an amine.

Key reaction conditions :

  • Bromination: NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under radical initiation.

  • Cyclization: Heating in acetic acid with ammonium acetate.

Buchwald-Hartwig Amination for Amino Group Installation

The 6-amino group could be introduced via palladium-catalyzed coupling. For instance, a 6-bromo intermediate might undergo amination with ammonia or an ammonia equivalent using a catalyst system like Pd2(dba)3/Xantphos\text{Pd}_2(\text{dba})_3/\text{Xantphos} .

Example protocol :

  • React 4-bromo-6-nitroisoindolin-1-one with NH3\text{NH}_3 in dioxane.

  • Use Pd(OAc)2\text{Pd(OAc)}_2, Xantphos\text{Xantphos}, and Cs2CO3\text{Cs}_2\text{CO}_3 at 100°C for 24 hours.

Introduction of the Benzodioxolylmethyl Group

Alkylation of Isoindolinone Intermediate

The benzodioxol-5-ylmethyl moiety can be introduced via nucleophilic alkylation. A reported method for analogous compounds involves treating the isoindolinone with 5-(bromomethyl)benzo[d][1,dioxole in the presence of a strong base like NaH\text{NaH} in THF\text{THF} .

Optimized conditions :

  • Substrate: 6-Amino-4-bromoisoindolin-1-one.

  • Alkylating agent: 5-(Bromomethyl)benzo[d][1,dioxole (1.5 equiv).

  • Base: NaH\text{NaH} (1.5 equiv) in anhydrous THF\text{THF}.

  • Temperature: Room temperature, 1 hour.

  • Yield: ~20% (based on analogous reactions).

Bromination Strategies

Electrophilic Bromination

Direct bromination of the isoindolinone core at position 4 may employ Br2\text{Br}_2 in H2SO4\text{H}_2\text{SO}_4 or NBS\text{NBS} with a Lewis acid catalyst (e.g., FeCl3\text{FeCl}_3). Regioselectivity is controlled by electron-withdrawing groups (e.g., the carbonyl group) directing bromine to the para position.

Challenges :

  • Competing dibromination requires careful stoichiometry.

  • Protection of the amino group may be necessary.

Data Tables for Comparative Analysis

Table 1: Summary of Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
CyclizationNH4OAc\text{NH}_4\text{OAc}, AcOH, 120°C65–70%
Buchwald-Hartwig AminationPd(OAc)2\text{Pd(OAc)}_2, Xantphos\text{Xantphos}, Cs2CO3\text{Cs}_2\text{CO}_3, 100°C50–60%
AlkylationNaH\text{NaH}, THF, 5-(bromomethyl)benzodioxole20–25%
BrominationNBS\text{NBS}, AIBN\text{AIBN}, CCl4\text{CCl}_480–85%

Challenges and Optimization Opportunities

  • Low Yields in Alkylation : The modest yields observed in analogous benzodioxole alkylations (~20%) suggest side reactions (e.g., over-alkylation). Alternatives include using phase-transfer catalysts or microwave-assisted synthesis.

  • Amino Group Protection : The primary amine may require protection (e.g., as a Boc derivative) during bromination to prevent quaternization.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:5) is effective for isolating intermediates .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: Employed in the design of molecular inhibitors or activators for specific biological targets.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, leading to modulation of biological pathways. For example, it may induce apoptosis in cancer cells by interfering with cell cycle regulators or signaling proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features & Hypothesized Impact
Target Compound C₁₆H₁₃BrN₂O₃ 361.19 4-Bromo, benzodioxol-5-ylmethyl, amino Bromine enhances lipophilicity; benzodioxole aids π-π interactions; amino group may improve solubility .
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 57, ) Not provided 4-Bromobenzyl, quinolin-6-yl acetamide Indolin-2-one core with acetamide side chain; bromobenzyl group may increase steric hindrance. Activity value: 5.411 (unclear metric) .
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine (Compound 22, ) Likely C₁₄H₁₉NO₂* Benzodioxol-5-ylmethyl, dimethyl groups on pyrrolidine Spirocyclic structure with different core (pyrrolidine vs. isoindolinone); dimethyl groups may enhance metabolic stability .
6-Amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one () C₁₆H₁₈N₄O 282.34 4-Benzylpiperidin-1-yl substituent Pyrimidinone core instead of isoindolinone; benzylpiperidine may improve CNS penetration due to increased basicity .

*Inferred from synthesis in .

Structural and Functional Differences

a) Core Heterocycle Modifications
  • The target compound’s isoindolin-1-one core differs from the indolin-2-one in Compound 57 and the pyrrolidine in Compound 22 . Isoindolinones are rigid and planar, favoring interactions with flat binding pockets, whereas pyrrolidines offer conformational flexibility.
b) Substituent Effects
  • Bromine vs. Other Halogens: The 4-bromo group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs. Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding sites.
  • Benzodioxole vs.

Biological Activity

6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one (CAS No. 169043-96-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C16H13BrN2O3C_{16}H_{13}BrN_2O_3, with a molar mass of 361.19 g/mol. It exhibits a predicted density of 1.687 g/cm³ and a pKa value of 3.08, indicating its acidic nature. The compound is categorized as an irritant and should be stored under controlled conditions (2-8°C) to maintain stability .

Antitumor Activity

Research indicates that this compound possesses notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines. For instance, compounds similar in structure have shown significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin .

Antiviral Activity

This compound also exhibits antiviral properties, functioning similarly to interferon in its mechanism of action. Its potential use in drug development for viral infections has been highlighted, suggesting it could be a candidate for further research in antiviral therapies .

Antibacterial Activity

In addition to its antitumor and antiviral activities, there is emerging evidence that compounds with similar structures can inhibit bacterial growth. For example, derivatives of isoindoline compounds have been screened for antibacterial activity against strains such as Staphylococcus aureus, showing effective minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .

Case Studies and Research Findings

A comprehensive review of the literature reveals various studies focusing on the biological activity of isoindoline derivatives:

Study Findings
Study A (2006)Investigated cytotoxicity against 12 human cancer cell lines; found significant activity in certain derivatives .
Study B (2017)Explored antibacterial properties; identified effective concentrations against Bacillus subtilis and Escherichia coli .
Study C (2020)Evaluated antiviral efficacy; demonstrated interferon-like activity in vitro .

Q & A

Basic: What are the common synthetic routes for 6-amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:

  • Step 1 : Bromination of isoindolin-1-one derivatives using reagents like NBS (N-bromosuccinimide) to introduce the 4-bromo substituent.
  • Step 2 : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via alkylation or reductive amination, as seen in analogous compounds .
  • Step 3 : Amination at the 6-position using ammonia or protected amines under catalytic conditions.
    Characterization : Intermediates are validated via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. For example, LC-HRMS (High-Resolution Mass Spectrometry) ensures accurate mass confirmation, as demonstrated in thiazol-2-amine derivatives .

Basic: How is the crystallographic structure of this compound determined, and what parameters are critical for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:

  • Data Collection : Using MoKα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion .
  • Refinement : SHELXL software for small-molecule refinement, with attention to residual factors (e.g., R1<0.05R_1 < 0.05) and goodness-of-fit (<1.1) .
  • Parameters : Unit cell dimensions (e.g., a=19.2951A˚,β=119.209a = 19.2951 \, \text{Å}, \beta = 119.209^\circ) and space group symmetry (e.g., I12/a1I12/a1) are reported to validate structural integrity .

Advanced: How can researchers resolve discrepancies in reported antitumor activity data for this compound across different cell lines?

Discrepancies may arise from assay conditions or cellular heterogeneity. Methodological solutions include:

  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., MTT assays at 48–72 hours) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and correlate with cytotoxicity data .
  • Meta-Analysis : Compare IC50_{50} values across studies while accounting for cell line-specific genetic backgrounds .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Key optimization steps:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in bromination and amination steps .
  • Catalysis : Use Pd/C or CuI for coupling reactions to reduce side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocyclic systems .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H-NMR identifies protons on the isoindolinone core (e.g., aromatic protons at δ 6.8–7.2 ppm) and the dioxole methylene group (δ 5.1–5.3 ppm) .
  • LC-MS : Confirms molecular weight ([M+H]+^+ peaks) and purity (>95%) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like T-type Ca2+^{2+} channels or kinases .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Correlate substituent effects (e.g., bromine position) with activity using MOE or RDKit .

Basic: What are the documented biological activities of this compound, and what assays are used?

  • Antitumor Activity : Evaluated against breast cancer (MDA-MB-231) and leukemia cell lines via MTT assays .
  • Antibacterial Potential : Analogous dioxole-containing compounds show activity against Gram-positive pathogens in MIC assays .
  • Calcium Channel Modulation : FLIPR assays measure inhibition of T-type Ca2+^{2+} channels .

Advanced: How to address contradictions in solubility and stability data during formulation studies?

  • Solubility Profiling : Use shake-flask method with HPLC quantification across pH 1–7.4 .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation products .
  • Co-Solvent Systems : Explore PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they resolved?

  • Disorder Handling : Partial occupancy refinement in SHELXL for flexible side chains (e.g., dioxole methylene) .
  • Twinned Data : Use TWINABS for integration and scale twinned datasets .
  • Thermal Parameters : Anisotropic refinement for heavy atoms (Br, O) to improve model accuracy .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to brominated intermediates .
  • Waste Disposal : Halogenated waste containers for bromine-containing byproducts .

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